

An In-depth Technical Guide on 6-Nitronicotinamide: Structure, Properties, and Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 6-Nitronicotinamide

Cat. No.: B11771606

[Get Quote](#)

Disclaimer: Publicly available scientific data specifically for **6-Nitronicotinamide** is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related compounds to offer valuable insights for researchers, scientists, and drug development professionals. All data presented for related compounds are explicitly labeled as such.

Introduction

6-Nitronicotinamide is a derivative of nicotinamide, a form of vitamin B3. The introduction of a nitro group onto the pyridine ring is expected to significantly influence its chemical and physical properties, as well as its biological activity. Nitro-containing compounds are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which include antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2]} This document aims to provide a detailed technical overview of **6-Nitronicotinamide**, including its chemical structure, predicted properties, a plausible synthetic route, and a comparative analysis with structurally similar molecules.

Chemical Structure and Properties

The chemical structure of **6-Nitronicotinamide** features a pyridine ring substituted with a carboxamide group at the 3-position and a nitro group at the 6-position.

Caption: Chemical structure of **6-Nitronicotinamide**.

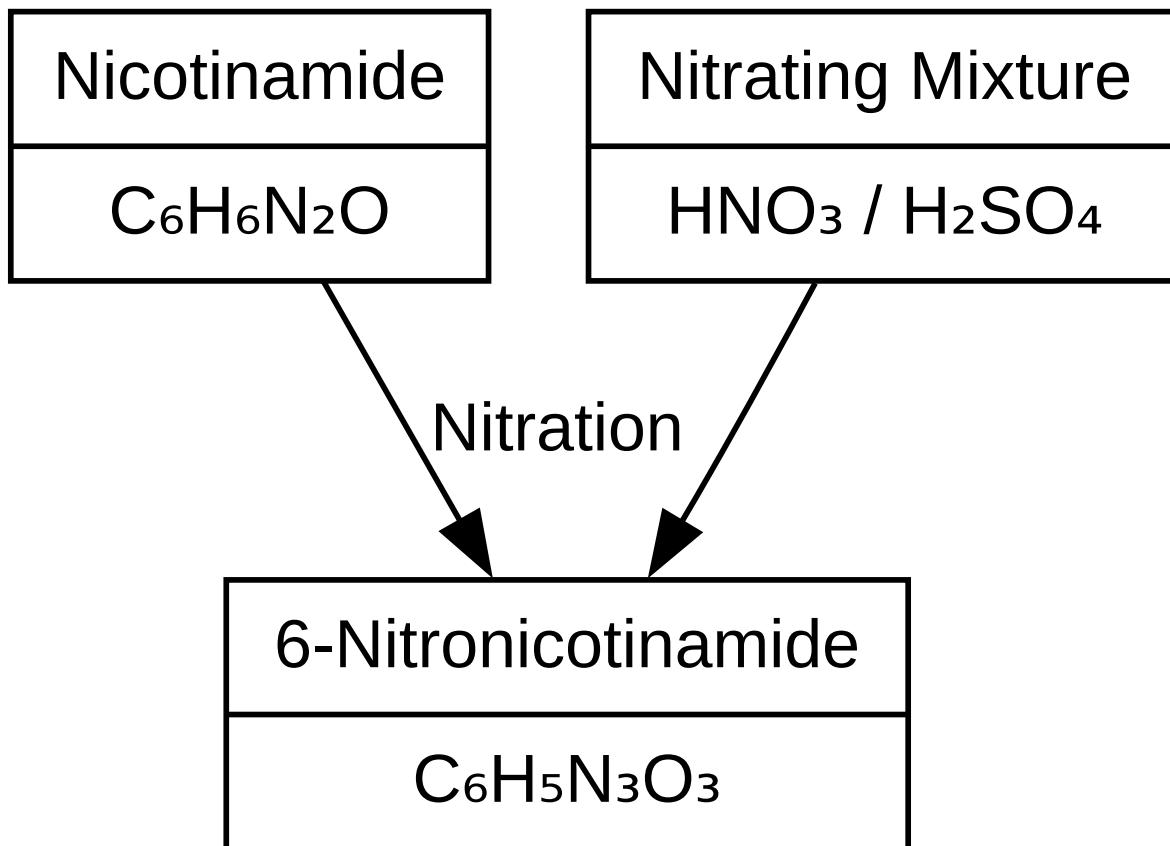
Physicochemical Properties

Specific experimental data for **6-Nitronicotinamide** is not readily available. However, we can infer some of its properties based on its structure and by comparing it to related compounds. The presence of the polar carboxamide and nitro groups suggests that it would be a solid at room temperature with a relatively high melting point and some solubility in polar organic solvents.

For comparative purposes, the table below summarizes the available physicochemical properties of closely related compounds.

Property	6-Amino-5-nitronicotinamide[3]	6-chloro-3-nitropyridine-2-carboxamide[4][5]	6-Nitronicotinic acid
CAS Number	159890-55-8	171178-21-5	33225-73-9
Molecular Formula	C ₆ H ₆ N ₄ O ₃	C ₆ H ₄ ClN ₃ O ₃	C ₆ H ₄ N ₂ O ₄
Molecular Weight	182.14 g/mol	201.57 g/mol	168.11 g/mol
Appearance	-	Solid	White to light yellow solid
Melting Point	-	-	179-180 °C
Boiling Point	-	-	434.9±30.0 °C (Predicted)
Density	-	-	1.570±0.06 g/cm ³ (Predicted)
pKa	-	-	2.69±0.10 (Predicted)

Spectral Data


Detailed spectral data (NMR, IR, Mass Spectrometry) for **6-Nitronicotinamide** could not be located. However, the expected spectral characteristics can be predicted based on its

functional groups.

- ^1H NMR: The spectrum would likely show distinct signals for the aromatic protons on the pyridine ring, with their chemical shifts influenced by the electron-withdrawing effects of the nitro and carboxamide groups. Protons on the amide group would appear as a broad singlet.
- ^{13}C NMR: Signals for the carbon atoms of the pyridine ring and the carbonyl carbon of the amide group would be observable.
- IR Spectroscopy: Characteristic absorption bands would be expected for the N-H stretching of the amide (around $3100\text{-}3400\text{ cm}^{-1}$), the C=O stretching of the amide (Amide I band, around $1650\text{-}1690\text{ cm}^{-1}$), the N-H bending of the amide (Amide II band, around $1600\text{-}1640\text{ cm}^{-1}$), and the symmetric and asymmetric stretching of the nitro group (around $1500\text{-}1560\text{ cm}^{-1}$ and $1345\text{-}1385\text{ cm}^{-1}$ respectively).[3]
- Mass Spectrometry: The molecular ion peak would correspond to the molecular weight of **6-Nitronicotinamide** ($\text{C}_6\text{H}_5\text{N}_3\text{O}_3$, approx. 183.03 g/mol). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the amide group.

Synthesis of 6-Nitronicotinamide

A direct, documented experimental protocol for the synthesis of **6-Nitronicotinamide** is not available. However, a plausible synthetic route can be proposed based on the known chemistry of nicotinamide and related compounds. The most straightforward approach would be the direct nitration of nicotinamide.

[Click to download full resolution via product page](#)

Caption: Proposed synthetic pathway for **6-Nitronicotinamide**.

Hypothetical Experimental Protocol

Objective: To synthesize **6-Nitronicotinamide** via electrophilic nitration of nicotinamide.

Materials:

- Nicotinamide
- Concentrated Nitric Acid (HNO₃)
- Concentrated Sulfuric Acid (H₂SO₄)

- Ice
- Distilled water
- Suitable solvent for recrystallization (e.g., ethanol/water mixture)

Procedure:

- In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add a calculated amount of nicotinamide to concentrated sulfuric acid while stirring to ensure complete dissolution.
- Prepare a nitrating mixture by carefully adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
- Slowly add the nitrating mixture dropwise to the solution of nicotinamide in sulfuric acid, maintaining the reaction temperature below 10°C.
- After the addition is complete, allow the reaction mixture to stir at a controlled temperature (e.g., room temperature or slightly elevated) for a specified period to ensure the completion of the reaction.
- Monitor the reaction progress using a suitable analytical technique, such as Thin Layer Chromatography (TLC).
- Upon completion, pour the reaction mixture slowly onto crushed ice with stirring to precipitate the product.
- Collect the crude product by filtration and wash with cold water to remove any residual acid.
- Purify the crude **6-Nitronicotinamide** by recrystallization from an appropriate solvent system.
- Dry the purified product under vacuum and characterize it using techniques such as melting point determination, NMR, IR, and mass spectrometry to confirm its identity and purity.

Note: This is a hypothetical protocol and would require optimization and safety assessment before implementation. The nitration of pyridine rings can sometimes be challenging and may

require specific conditions to achieve the desired regioselectivity.

Biological Activity and Signaling Pathways

There is no specific information available in the reviewed literature regarding the biological activity or the signaling pathways associated with **6-Nitronicotinamide**. However, based on the known activities of other nitro-substituted aromatic compounds and nicotinamide derivatives, it is plausible that **6-Nitronicotinamide** could be investigated for a range of biological effects. The electron-withdrawing nature of the nitro group can play a crucial role in various biological interactions. Further research would be necessary to explore its potential pharmacological profile.

Conclusion

While direct experimental data on **6-Nitronicotinamide** is scarce, this guide provides a foundational understanding of its chemical structure, predicted properties, and a potential synthetic route. The information compiled from closely related compounds offers a valuable comparative context for researchers interested in exploring this molecule further. The development of a reliable synthetic protocol and subsequent biological evaluation are essential next steps to unlock the potential of **6-Nitronicotinamide** in medicinal chemistry and drug discovery. The provided hypothetical experimental workflow can serve as a starting point for such investigations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 6-Amino-5-nitronicotinamide | 159890-55-8 | Benchchem [benchchem.com]
- 2. cymitquimica.com [cymitquimica.com]
- 3. 6-CHLORO-3-NITROPYRIDINE-2-CARBOXAMIDE CAS#: 171178-21-5 [amp.chemicalbook.com]
- 4. 6-Nitronicotinic acid 96% | CAS: 33225-73-9 | AChemBlock [achemblock.com]

- 5. 6-NITRONICOTINIC ACID | 33225-73-9 [chemicalbook.com]
- To cite this document: BenchChem. [An In-depth Technical Guide on 6-Nitronicotinamide: Structure, Properties, and Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b11771606#6-nitronicotinamide-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com